molecular formula C16H15FN2O2 B3861612 N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide

N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B3861612
M. Wt: 286.30 g/mol
InChI Key: RHFPPILYHKRMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. FPE is a member of the amide family and is classified as a synthetic cannabinoid.

Mechanism of Action

N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide is believed to exert its effects by interacting with the endocannabinoid system, which is a complex signaling system that plays a crucial role in regulating various physiological processes. N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide is thought to act as a cannabinoid receptor agonist, which means that it binds to and activates cannabinoid receptors in the body. This activation leads to the release of various neurotransmitters, which can produce a range of effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include pain relief, anti-inflammatory effects, and anxiolytic effects. N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has also been shown to have neuroprotective properties, which may make it a promising treatment for various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide in lab experiments is its high potency, which means that relatively small amounts of the compound can produce significant effects. Additionally, N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has some limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide. One area of interest is the development of new synthetic cannabinoids that have improved potency and selectivity for specific cannabinoid receptors. Another area of interest is the investigation of N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide's potential as a treatment for various neurological disorders, including Alzheimer's disease and multiple sclerosis. Additionally, future research may focus on the development of new methods for synthesizing N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide and other synthetic cannabinoids.
Conclusion
In conclusion, N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in the field of pharmacology. N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has been shown to produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects. While N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has some limitations, it remains a promising area of research for scientists interested in developing new treatments for various neurological and other disorders.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. Some of the areas of research that N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has been investigated for include its potential as an analgesic, anti-inflammatory, and anxiolytic agent. N-(4-fluorophenyl)-N'-(2-phenylethyl)ethanediamide has also been studied for its potential as a treatment for various neurological disorders, including epilepsy and Parkinson's disease.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFPPILYHKRMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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